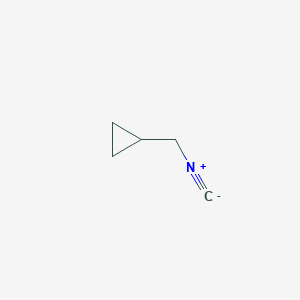
Isocyanomethylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Isocyanomethyl)cyclopropane is an organic compound characterized by a cyclopropane ring attached to an isocyanomethyl group. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (isocyanomethyl)cyclopropane typically involves the reaction of cyclopropane derivatives with isocyanides. One common method is the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. This reaction forms the cyclopropane ring, which can then be functionalized with an isocyanomethyl group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of (isocyanomethyl)cyclopropane often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The scalability of these methods makes them suitable for large-scale production required in various industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(Isocyanomethyl)cyclopropane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the isocyanomethyl group to other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted cyclopropane derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions to achieve substitution reactions
Major Products
The major products formed from these reactions include oxygenated cyclopropane derivatives, reduced forms of the compound, and various substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(Isocyanomethyl)cyclopropane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals .
Mécanisme D'action
The mechanism of action of (isocyanomethyl)cyclopropane involves its interaction with molecular targets through its reactive isocyanomethyl group and strained cyclopropane ring. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound’s unique reactivity allows it to participate in various biochemical pathways, making it a valuable tool in mechanistic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: A simple cyclopropane ring without the isocyanomethyl group.
(Isocyanomethyl)pyridine: A similar compound with a pyridine ring instead of a cyclopropane ring.
Spiro cyclopropanes: Compounds with a cyclopropane ring linked to other ring systems.
Uniqueness
(Isocyanomethyl)cyclopropane is unique due to the combination of the strained cyclopropane ring and the reactive isocyanomethyl group. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C5H7N |
|---|---|
Poids moléculaire |
81.12 g/mol |
Nom IUPAC |
isocyanomethylcyclopropane |
InChI |
InChI=1S/C5H7N/c1-6-4-5-2-3-5/h5H,2-4H2 |
Clé InChI |
BRPYATNOOFKSJC-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]CC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B11725687.png)
![2-[(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725703.png)
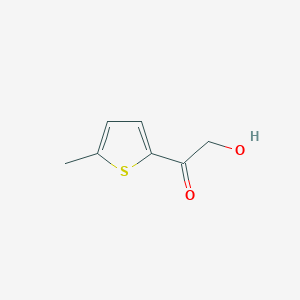


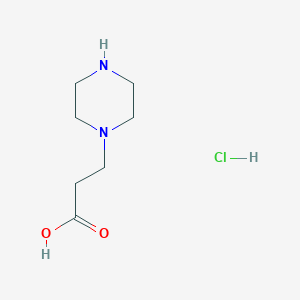
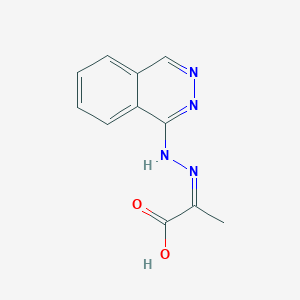
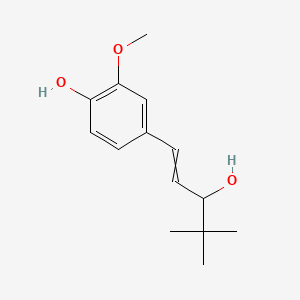
![(2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride](/img/structure/B11725743.png)
![methyl 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzoate](/img/structure/B11725746.png)
![3-[3-(5-Methyl-2-furanyl)-1-phenyl-4-pyrazolyl]-2-propenoic acid](/img/structure/B11725748.png)
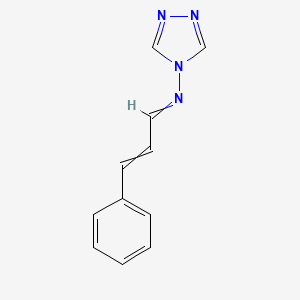
![1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine](/img/structure/B11725760.png)
![4-[(methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11725767.png)
